1,2,4,5-Tetrachlorobenzene

Descripción general

Descripción

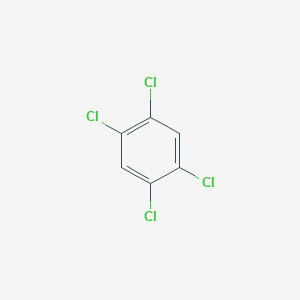

1,2,4,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid that has been used in various industrial applications, particularly in the production of pesticides .

Métodos De Preparación

1,2,4,5-Tetrachlorobenzene can be synthesized through several methods:

Electrophilic Halogenation: This method involves the halogenation of benzene or chlorobenzenes using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride.

Industrial Production: Industrially, this compound is produced by the chlorination of 1,2,4-trichlorobenzene in the presence of a catalytic amount of a Lewis acid.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The compound undergoes nucleophilic substitution under alkaline conditions. For example, reaction with hydroxide ions (OH⁻) at elevated temperatures (~160°C) yields 2,4,5-trichlorophenol, a precursor to herbicides :This reaction leverages the activation of the aromatic ring by electron-withdrawing chlorine groups, facilitating attack by nucleophiles at the para position relative to the chlorine substituents .

Reaction with Strong Bases

1,2,4,5-Tetrachlorobenzene reacts violently with sodium hydroxide (NaOH) in methanol, leading to hazardous decomposition. Such reactions have caused explosions during industrial alkaline hydrolysis . The process generates chlorinated phenols and hydrogen chloride (HCl):

Thermochemical Reactions

Gas-phase deprotonation studies reveal thermodynamic parameters for this compound :

| Reaction | ΔᵣH° (kJ/mol) | ΔᵣG° (kJ/mol) |

|---|---|---|

| C₆HCl₄⁻ + H⁺ → C₆H₂Cl₄ (1,2,4,5-isomer) | 1514 ± 8.8 | 1480 ± 8.4 |

These values highlight the stability of the deprotonated anion in the gas phase, influenced by the electron-withdrawing chlorine substituents.

Microbial Dechlorination

The bacterium Burkholderia sp. strain PS12 degrades this compound via reductive dechlorination, producing trichlorobenzene isomers as intermediates . This pathway is critical for bioremediation in contaminated soils.

Combustion Byproducts

When organic compounds are burned in the presence of chlorine sources, this compound can form as a byproduct . This reaction contributes to environmental persistence and bioaccumulation risks.

Toxicity and Metabolic Inertness

In animal studies, this compound is excreted unchanged in feces, indicating resistance to metabolic transformation. This inertness correlates with its bioaccumulation potential and chronic toxicity in liver and kidney tissues .

Aplicaciones Científicas De Investigación

TeCB has been studied for its environmental behavior and potential as a pollutant. It has been detected in various environmental matrices including water bodies and sediments due to leaching from chemical dump sites and the use of pesticides .

Case Study: Environmental Contamination

- Location : Various industrial sites

- Findings : TeCB was found in settling particulates in lakes and estuaries and in fly-ash samples from municipal waste incinerators. Its presence indicates potential bioaccumulation risks in aquatic organisms .

Toxicological Studies

Research has shown that this compound can induce toxic effects in laboratory animals. Studies conducted on Sprague Dawley rats indicated that exposure to high doses resulted in liver and kidney weight increases and changes in hematological values .

Table 2: Toxicological Effects of TeCB on Rats

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0.25 | Enhanced liver foci production |

| 75 | Changes in liver function; no histological lesions |

| Varies | Increased liver and kidney weights |

Biodegradation Studies

Recent studies have explored the biodegradation potential of TeCB using specific bacterial strains. For instance, Burkholderia sp. strain PS12 has been shown to utilize TeCB as a growth substrate, indicating its potential for bioremediation applications .

Case Study: Biodegradation Potential

- Organism : Burkholderia sp.

- Application : Utilization of TeCB for growth suggests a pathway for environmental cleanup strategies targeting chlorinated compounds.

Regulatory Considerations

Due to its potential toxicity and environmental persistence, this compound is subject to regulatory scrutiny under various environmental protection laws. The U.S. Environmental Protection Agency (EPA) monitors its presence in industrial effluents and ambient air near industrial complexes .

Mecanismo De Acción

The mechanism of action of 1,2,4,5-tetrachlorobenzene is primarily related to its chemical reactivity:

Molecular Targets: It interacts with various nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack.

Pathways Involved: The compound’s effects are mediated through its ability to undergo substitution reactions, which can alter its chemical structure and properties.

Comparación Con Compuestos Similares

1,2,4,5-Tetrachlorobenzene can be compared with other chlorinated benzenes:

1,2,3,4-Tetrachlorobenzene: This isomer has chlorine atoms at different positions, leading to different chemical properties and reactivity.

1,2,3,5-Tetrachlorobenzene: Another isomer with a unique arrangement of chlorine atoms, affecting its chemical behavior.

Tetrabromobenzene and Tetraiodobenzene: These compounds have bromine or iodine atoms instead of chlorine, resulting in different reactivity and applications.

This compound stands out due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and industrial applications.

Actividad Biológica

1,2,4,5-Tetrachlorobenzene (TCB) is a chlorinated aromatic hydrocarbon with significant industrial applications and potential environmental and health implications. This article explores the biological activity of TCB, focusing on its toxicity, metabolic effects, and potential health risks based on diverse research findings.

- Chemical Formula: C₆H₂Cl₄

- CAS Number: 95-94-3

- Molecular Weight: 215.94 g/mol

Acute Toxicity

This compound exhibits notable acute toxicity in various animal models. The following table summarizes the LD50 values from different studies:

| Species | LD50 (mg/kg) | Reference |

|---|---|---|

| Albino Rats | 1,500 | Fomenko (1965) |

| Mice | 1,035 - 2,650 | NIOSH (1980) |

| Rabbits | 1,500 | Fomenko (1965) |

Acute exposure can lead to symptoms such as muscle weakness, tiredness, diarrhea, low body temperature, and in severe cases, coma or death .

Chronic Toxicity

Chronic exposure to TCB has been linked to various long-term health effects. Notably:

- Liver and Kidney Effects: Studies indicate that TCB may affect liver and kidney function. In male rats exposed to high doses (up to 2,000 ppm), significant histological lesions were observed in renal structures .

- Hepatic Enzyme Induction: TCB has been shown to induce hepatic microsomal enzymes such as cytochrome P450 and others involved in drug metabolism. This induction suggests a potential for altered drug metabolism in humans exposed to TCB .

Mechanistic Studies

Research indicates that TCB does not undergo extensive metabolism compared to other isomers of tetrachlorobenzene. For instance:

- In squirrel monkeys, TCB isomers were found to be less metabolized than in other mammalian species .

- TCB administration has been associated with increased serum levels of liver enzymes such as alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH), indicating liver damage or dysfunction .

Study on Liver Carcinogenicity

A significant study assessed the hepatocarcinogenic potential of TCB. It was found that TCB enhanced the production of gamma-glutamyltranspeptidase (GGT)-positive foci in male rats when administered alongside diethyl nitrosamine. This suggests a potential role in promoting liver tumors under specific conditions .

Long-term Exposure Effects

Another study indicated that chronic exposure to TCB could lead to renal damage characterized by tubular epithelial cell regeneration and the formation of hyaline droplets in renal cortices of male rats . These findings highlight the compound's nephrotoxic potential.

Propiedades

IUPAC Name |

1,2,4,5-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024320 | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4,5-tetrachlorobenzene appears as odorless white flakes or chunky solid. (NTP, 1992), Colorless needles with a strong, unpleasant odor; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

464 to 475 °F at 760 mmHg (NTP, 1992), 244.5 °C, 243-246 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

311 °F (NTP, 1992), 311 °F (155 °C) (closed cup), 155 °C c.c. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; soluble in ether and benzene, In water, 0.595 mg/l at 25 °C., Solubility in water, mg/l at 25 °C: 2.16 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.858 at 70 °F (NTP, 1992) - Denser than water; will sink, 1.833 kg/l, Heat of fusion: 112.2 J/g; heat capacity for liquid: 1.142 J/g; critical density: 0.475 kg/l, 1.83 g/cm³ | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.4 (air=1), Relative vapor density (air = 1): 7.4 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 77 °F ; 40 mmHg at 295 °F (NTP, 1992), 0.0054 [mmHg], 0.0054 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.7 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS SUBLIMABLE NEEDLES | |

CAS No. |

95-94-3, 12408-10-5, 63697-22-3 | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrachloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Tetrachlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N27529KGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 to 284 °F (NTP, 1992), 139.5 °C, 139-140 °C | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4,5-TETRACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,4,5-Tetrachlorobenzene?

A1: The molecular formula of this compound is C6H2Cl4, and its molecular weight is 215.89 g/mol.

Q2: How can Raman and infrared spectroscopy be used to characterize this compound?

A2: Raman and infrared spectroscopy provide valuable information about the vibrational modes of this compound. These techniques allow researchers to identify specific functional groups and analyze the molecule's structure. [, ] For instance, Raman spectroscopy can be used to study the pressure effects on the vibrational frequencies of the molecule in its crystalline form. []

Q3: Does this compound exhibit any phase transitions?

A3: Yes, this compound undergoes a phase transition from a monoclinic structure at high temperatures (P21/a) to a triclinic structure (P1) at lower temperatures, around 188 K. This transition has been investigated using techniques like 35Cl nuclear quadrupole resonance. [, ]

Q4: How does the presence of dissolved organic matter (DOM) influence the sorption and desorption of this compound onto surfaces like wood char?

A4: The type and concentration of DOM significantly influence the sorption and desorption behavior of this compound. For example, humic acid enhances sorption capacity and desorption hysteresis, while peptone and L-malic acid reduce sorption and increase reversibility. []

Q5: How does the grain size of sediment affect the sorption and desorption of this compound?

A5: Sediment grain size impacts the type of natural organic matter (NOM) present, influencing sorption/desorption behavior. Larger grain sizes with coaly, condensed NOM exhibit higher sorption nonlinearity, affinity, and hysteresis compared to finer sediments with less condensed NOM. []

Q6: What is the role of natural organic matter (NOM) in the desorption kinetics of this compound from sediments?

A6: The type of NOM in sediment significantly affects the desorption rates of this compound. Sediments with less condensed NOM exhibit faster desorption rates, suggesting that the degree of NOM condensation influences the compound's release. []

Q7: Can this compound be biodegraded?

A7: Yes, microbial degradation of this compound has been observed. Studies have shown that anaerobic sewage sludge can dechlorinate the compound to tri- and dichlorobenzenes. [] Additionally, bacterial strains like Pseudomonas sp. and Dehalobacter sp. have been isolated and are capable of utilizing this compound as a sole carbon and energy source. [, ]

Q8: How do environmental factors like temperature affect the bioavailability of this compound?

A8: Temperature plays a crucial role in the desorption kinetics of this compound from sediments. Increased temperatures significantly enhance desorption rates, potentially facilitating bioremediation strategies for aged contaminants. []

Q9: How is this compound metabolized in rats?

A9: In rats, this compound is primarily metabolized into 2,3,5,6-tetrachlorophenol, along with smaller amounts of tetrachloroquinol and a trichlorophenol. The metabolic pathway differs from other isomers like 1,2,3,4-TCB and 1,2,3,5-TCB. []

Q10: What are the long-term toxicological effects of this compound in dogs?

A10: A two-year study in dogs fed this compound showed minimal toxicological effects. While transient elevations in serum alkaline phosphatase activity and total bilirubin levels were observed, these parameters returned to normal after cessation of exposure. No significant histopathological changes were observed. []

Q11: Does exposure to this compound affect oxygen uptake in rainbow trout during exercise?

A11: Studies on rainbow trout indicate that environmental concentrations of this compound do not significantly affect oxygen uptake during rest or exercise. Additionally, the compound's accumulation in the body does not seem to impair maximal aerobic swimming velocity. []

Q12: What analytical methods are employed for the detection and quantification of this compound?

A12: Various analytical techniques are used to characterize and quantify this compound, including gas chromatography coupled with mass spectrometry (GC/MS) for identification and quantification in environmental samples. [, ]

Q13: What is the impact of suspended solids on the bioavailability of this compound to aquatic organisms?

A13: Studies suggest that suspended solids do not have a clear impact on the bioavailability of this compound to aquatic organisms like Daphnia magna and Pimephales promelas. The bioavailability of the compound appears to be primarily determined by its concentration in the aqueous phase. []

Q14: Can this compound be catalytically converted to less harmful substances?

A14: Yes, research indicates that using palladium and rhodium catalysts can convert this compound to cyclohexane in water/ethanol mixtures. This finding holds promise for developing environmentally friendly remediation technologies for contaminated soils. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.